molecular formula C22H25F3IN3O B13983868 N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide

N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide

Cat. No.: B13983868
M. Wt: 531.4 g/mol
InChI Key: ZJHOVZLUICHDMH-UHFFFAOYSA-N
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Description

N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide is a complex organic compound that features a piperazine ring, a trifluoromethyl group, and an iodo-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.

    Reduction: Reduction reactions may target the trifluoromethyl group or the iodo-phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or ethyl group.

    Reduction: Reduced forms of the trifluoromethyl or iodo-phenyl groups.

    Substitution: Substituted aromatic rings with different functional groups.

Scientific Research Applications

N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide is unique due to the presence of both trifluoromethyl and iodo-phenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C22H25F3IN3O

Molecular Weight

531.4 g/mol

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2-(3-iodophenyl)acetamide

InChI

InChI=1S/C22H25F3IN3O/c1-2-28-8-10-29(11-9-28)15-17-6-7-19(14-20(17)22(23,24)25)27-21(30)13-16-4-3-5-18(26)12-16/h3-7,12,14H,2,8-11,13,15H2,1H3,(H,27,30)

InChI Key

ZJHOVZLUICHDMH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)CC3=CC(=CC=C3)I)C(F)(F)F

Origin of Product

United States

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